tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate is likely a chemical compound belonging to the class of pyrrolidines . Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate are not available, tert-butyl esters are generally synthesized using flow microreactor systems . This process is efficient and versatile .Chemical Reactions Analysis
Tertiary butyl esters, such as tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate, may undergo a variety of chemical reactions. For example, they can participate in SN1 reactions, where the tertiary butyl group is a good leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, boiling point, melting point, and more. For example, similar compounds like tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate have a molecular formula of C11H19N3O2, an average mass of 225.288 Da, and a monoisotopic mass of 225.147720 Da .Scientific Research Applications
- Tertiary butyl esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method to introduce the tert-butoxycarbonyl (Boc) group directly into various organic compounds using flow microreactor systems . This approach is more efficient, versatile, and sustainable compared to traditional batch methods.
- The tert-butyl group has been explored in creating bio-based polymers with high performance and environmental benefits. Researchers have used renewable vinyl monomers derived from natural sources, including compounds with tert-butyl groups, to synthesize bio-based polymers. These polymers exhibit controlled/living polymerization behavior.
- The combination of the tert-butyl group with other functional groups can enhance drug properties. For instance, 5-tert-butyl-2-methoxyphenylboronic acid has interesting properties for drug discovery. The tert-butyl group improves lipophilicity, aiding drug absorption and distribution in the body.
- Researchers have modified non-fused ring electron acceptors with a tert-butyl carbazole group to generate high triplet state energy levels. This modification enhances the efficiency of organic solar cells by improving exciton management and charge transport .
- The unique reactivity pattern of the tert-butyl group has implications beyond chemical transformations. It is relevant in biosynthetic and biodegradation pathways. While not yet widely explored, there is potential for its application in biocatalytic processes .
- Researchers have used tert-butanesulfinamide over p-toluenesulfinamide in the synthesis of enantiopure derivatives. This preference is based on yield and diastereoselectivity, leading to effective PDE4 inhibitors for treating anti-inflammatory diseases .
Organic Synthesis and Tertiary Butyl Ester Formation
Bio-Based Polymers and Controlled/Living Polymerization
Medicinal Chemistry and Drug Discovery
Photovoltaics and Organic Solar Cells
Biocatalysis and Enzymatic Processes
Enantioselective Synthesis and PDE4 Inhibitors
Mechanism of Action
The mechanism of action of a chemical compound refers to the specific biochemical interaction through which it produces its pharmacological effect. While the mechanism of action for tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate is not available, similar compounds like tert-butyl alcohol have been studied. Tert-butyl alcohol interacts with several proteins, including Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, and others .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and how to work safely with it. For example, tert-butyl alcohol, a related compound, is classified as a flammable liquid. It can cause eye, skin, and respiratory irritation, and should be handled with appropriate personal protective equipment .
properties
IUPAC Name |
tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBIJMMPYGOFFR-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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